1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-13-16(2)20(17(3)14-15)26(23,24)22-11-9-21(10-12-22)18-7-5-6-8-19(18)25-4/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKASAHQJYTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of mesitylsulfonyl chloride with 4-(2-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the mesitylsulfonyl group.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine is primarily studied for its potential therapeutic applications. Research indicates that it may exhibit significant biological activities, such as:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms. Its structure allows for interactions with specific receptors or enzymes related to neurotransmitter systems, which could elucidate its pharmacological effects.
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains. The presence of the sulfonyl group enhances its interaction with biological targets, potentially leading to antimicrobial effects .
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation and reduction—makes it valuable in organic synthesis. It can be utilized to create derivatives with altered biological activities, expanding the scope of potential applications in drug development.
Material Science
In material science, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may contribute to the development of new materials with specific properties, suitable for various industrial applications.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : Research indicated that derivatives of piperazine with similar functional groups demonstrated significant cytotoxic activity against human cancer cell lines (HCT-116, MCF-7). This suggests that structural modifications could enhance anticancer properties .
- Antimicrobial Studies : Compounds containing sulfonamide functionalities have shown promising antimicrobial activity against various bacterial strains. The presence of a piperazine ring may contribute to this effect by enhancing solubility and bioavailability .
Mechanism of Action
The mechanism of action of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Piperazine derivatives with aryl sulfonamide or aryl substituents are widely explored for their pharmacological profiles. Key comparisons include:
Key Comparative Insights
Receptor Affinity and Selectivity :
- The 2-methoxyphenyl group enhances binding to serotonin (5-HT1A) and dopamine (D2) receptors . However, substitution at the 1-position significantly alters selectivity. For example, mesitylsulfonyl derivatives (e.g., the compound in ) show potent inhibition of mutant IDH1, whereas nitrobenzyl-substituted analogues () prioritize D2 receptor agonism .
- Bulky substituents like mesitylsulfonyl improve metabolic stability but may reduce blood-brain barrier penetration compared to smaller groups (e.g., acetyl or propionamide) .
Cytotoxic Activity :
- Propanamide derivatives with phenylpiperazine (e.g., compound 18 in ) exhibit superior cytotoxicity compared to 2-methoxyphenylpiperazine analogues (e.g., compound 19), suggesting steric hindrance from the methoxy group may reduce efficacy in certain cancer models .
- Selenium-containing derivatives () demonstrate enhanced cytotoxicity, likely due to redox-modulating effects, whereas sulfonamide-based compounds prioritize enzyme inhibition .
Synthetic Flexibility :
Structure-Activity Relationship (SAR)
Substituent Effects :
- Electron-Withdrawing Groups : Mesitylsulfonyl and nitro groups enhance enzyme inhibition (e.g., IDH1) but may reduce CNS penetration .
- Aliphatic Linkers : Longer methylene bridges (4-5 units) improve 5-HT1A/D3 receptor selectivity (), whereas shorter linkers favor dopamine receptor binding .
- Methoxy Positioning : The 2-methoxy group on the phenyl ring optimizes serotonin receptor affinity by aligning with hydrophobic pockets .
Pharmacokinetic Considerations :
- Mesitylsulfonyl derivatives exhibit improved plasma stability but lower solubility compared to acetylated or halogenated analogues .
Biological Activity
1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H19N3O2S
- Molecular Weight : 305.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a piperazine ring substituted with a mesitylsulfonyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Antidepressant Activity
Research indicates that derivatives of 1-(2-methoxyphenyl)piperazine exhibit significant affinity for serotonergic receptors, particularly 5-HT1A and 5-HT7. In vivo studies have shown that certain derivatives possess antidepressant-like effects in animal models, outperforming traditional antidepressants like imipramine in some assays .
| Compound | Affinity (Ki) | Effect (mg/kg) | Reference |
|---|---|---|---|
| This compound | < 1 nm (5-HT1A) | 2.5 (tail suspension test) | |
| Imipramine | - | 5.0 |
Anticancer Activity
The compound has been evaluated for its anticancer properties, showing potential cytotoxic effects against various cancer cell lines. Studies suggest that it may inhibit cell proliferation through mechanisms involving the modulation of kinase pathways associated with cancer progression .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
The biological activity of this compound is attributed to its interaction with specific receptors and enzymes:
- Serotonergic Receptors : The high affinity for serotonin receptors suggests a role in mood regulation and potential antidepressant effects.
- Kinase Inhibition : The compound's ability to inhibit certain kinases may contribute to its anticancer properties by disrupting signaling pathways critical for tumor growth and survival .
Case Study 1: Antidepressant Efficacy
In a controlled study involving mice, administration of the compound at doses of 2.5 mg/kg showed significant reductions in immobility time during the tail suspension test, indicating antidepressant-like effects. This was compared against a control group receiving imipramine .
Case Study 2: Anticancer Potential
A study screened various analogs against colon cancer cell lines, revealing that compounds similar to this compound demonstrated selective cytotoxicity towards cancer cells with specific mutations while sparing normal cells .
Q & A
(Basic) How can researchers optimize the synthesis of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine to achieve high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and coupling with substituted aryl groups. Key parameters for optimization include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize transition states .
- Catalysts : Palladium catalysts (e.g., Pd/C) under hydrogenation conditions improve coupling efficiency for aryl groups .
- Temperature Control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .
(Basic) What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups via C shifts at ~110–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., CHNOS: calculated 397.15, observed 397.14) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating synthetic routes .
(Basic) Which in vitro assays are suitable for preliminary screening of the compound’s biological activity?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (IC) using tritiated ligands .
- Enzyme Inhibition Studies : Fluorogenic substrates measure inhibition of targets like kinases or phosphodiesterases .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity at 10–100 µM concentrations .
(Advanced) How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Methodological Answer:
- Substituent Variation : Replace the mesitylsulfonyl group with electron-withdrawing groups (e.g., nitro, cyano) to modulate receptor binding kinetics .
- Methoxy Position Optimization : Compare 2-methoxy vs. 3-methoxy phenyl derivatives to assess steric and electronic effects on target engagement .
- Piperazine Ring Modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to improve metabolic stability .
- Data-Driven Design : Use IC values and computational docking scores to prioritize analogs .
(Advanced) How can researchers resolve contradictions in pharmacological data across studies involving this compound?
Methodological Answer:
- Purity Verification : Re-evaluate batch purity via HPLC and elemental analysis; impurities >2% can skew activity data .
- Assay Condition Standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C) to ensure reproducibility .
- Target Selectivity Profiling : Use panels of related receptors (e.g., 5-HT vs. 5-HT) to clarify off-target effects .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., sulfonyl vs. carbonyl groups) to identify trends .
(Advanced) What computational strategies are effective for predicting the compound’s target interactions and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to serotonin receptors (e.g., 5-HT with Glide scores ≤ −8 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories .
- ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.5) and BBB permeability to prioritize analogs with favorable pharmacokinetics .
(Advanced) How should researchers design in vivo studies to evaluate the therapeutic potential of this compound?
Methodological Answer:
- Dose Optimization : Conduct acute toxicity studies in rodents (e.g., 10–100 mg/kg) to establish the maximum tolerated dose (MTD) .
- Pharmacokinetic Profiling : Measure plasma half-life (t) and bioavailability via LC-MS/MS after oral and intravenous administration .
- Disease Models : Use validated models (e.g., forced swim test for depression, carrageenan-induced inflammation) to assess efficacy .
- Toxicology Screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) to detect organ toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
